Chloromethyl(methyl)dimethoxysilane
Overview
Description
Chloromethyl(methyl)dimethoxysilane is a useful research compound. Its molecular formula is C4H11ClO2Si and its molecular weight is 154.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Chloromethyl(methyl)dimethoxysilane, also known as (Chloromethyl)dimethoxy(methyl)silane, is a chemical compound used in various industrial and scientific research applications
Mode of Action
It is known that this compound can react with moisture or water .
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 15467 , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be handled in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
Chloromethyl(methyl)dimethoxysilane plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function. This interaction is crucial in the study of protein-protein interactions and enzyme activity. Additionally, this compound can react with nucleophilic sites in biomolecules, facilitating the study of biochemical pathways and mechanisms .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, thereby altering gene expression and cellular metabolism. For example, the compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound can impact cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are essential for understanding the molecular basis of various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, depending on its affinity for different biomolecules. These transport and distribution properties are important for understanding the pharmacokinetics and biodistribution of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting cellular energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .
Properties
IUPAC Name |
chloromethyl-dimethoxy-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMFKUGAPMMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335653 | |
Record name | (Chloromethyl)dimethoxymethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-11-5 | |
Record name | (Chloromethyl)dimethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2212-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Chloromethyl)dimethoxymethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chloromethyl)dimethoxymethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Chloromethyl)dimethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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